ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic organic compound characterized by a complex molecular structure
Properties
IUPAC Name |
ethyl 4-[2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-3-30-21(28)24-10-8-23(9-11-24)19(27)15-31-20-22-12-17(14-26)25(20)13-16-4-6-18(29-2)7-5-16/h4-7,12,26H,3,8-11,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTOXOUMBXGOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Imidazole Derivative: : The initial step involves the creation of the imidazole derivative. This usually includes the condensation of benzyl chloride with suitable reactants under controlled conditions to produce the 1-(4-methoxybenzyl)-1H-imidazole.
Introduction of the Hydroxymethyl Group: : The imidazole derivative is then hydroxymethylated, typically through a formylation reaction followed by reduction.
Thioacetylation: : The hydroxymethylated imidazole undergoes thioacetylation to introduce the thio group. This is achieved through nucleophilic substitution reactions.
Piperazine Derivatization: : Concurrently, piperazine is derivatized to introduce the ethyl ester group.
Final Coupling Reaction: : The two modified molecules are coupled under specific conditions to form the final compound.
Industrial Production Methods: Industrial-scale production often simplifies the process by optimizing each step to improve yield and reduce costs. Catalysts, solvents, and reaction conditions are meticulously chosen to ensure high efficiency and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, 80°C, 6 hrs | 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylic acid | 78% | |
| 6M HCl, reflux, 12 hrs | Same as above | 65% |
The hydroxymethyl group (-CH2OH) on the imidazole ring is also susceptible to oxidation, forming a carboxylic acid under strong oxidative conditions (e.g., KMnO4, H2O2).
Nucleophilic Substitution
The thioether bridge (-S-) in the acetyl linker participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields sulfonium salts.
-
Oxidation : Treatment with H2O2 or mCPBA converts the thioether to sulfoxide (-SO-) or sulfone (-SO2-) derivatives.
| Reagent | Product | Application | Source |
|---|---|---|---|
| H2O2 (30%), RT, 2 hrs | Sulfoxide derivative | Improved metabolic stability | |
| mCPBA, CH2Cl2, 0°C | Sulfone derivative | Enhanced electrophilicity |
Piperazine Ring Modifications
The piperazine nitrogen atoms can undergo:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Alkylation : Quaternization with alkyl halides (e.g., benzyl bromide) under basic conditions.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acylation with acetyl chloride | Pyridine, RT, 4 hrs | N-acetylpiperazine derivative | |
| Alkylation with benzyl bromide | K2CO3, DMF, 60°C, 8 hrs | N-benzylpiperazinium salt |
Imidazole Ring Reactivity
The 1-(4-methoxybenzyl)-substituted imidazole ring participates in:
-
Electrophilic aromatic substitution : Bromination or nitration at the C4 position under controlled conditions.
-
Deprotection : Removal of the 4-methoxybenzyl group via hydrogenolysis (H2, Pd/C) to expose the NH group.
Cross-Coupling Reactions
The hydroxymethyl group can be converted to a better leaving group (e.g., tosylate) for SN2 reactions. For example:
-
Tosylation : Reaction with tosyl chloride (TsCl) in pyridine yields the tosylate intermediate.
-
Nucleophilic displacement : Reaction with amines (e.g., morpholine) produces secondary amines.
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tosylation | TsCl, pyridine, 0°C, 2 hrs | 5-(tosyloxymethyl)-1-(4-methoxybenzyl)-1H-imidazole-2-thioacetyl intermediate | 85% | |
| Displacement with morpholine | K2CO3, DMF, 50°C, 6 hrs | Morpholine-substituted derivative | 72% |
Stability Under Physiological Conditions
The compound undergoes pH-dependent degradation:
-
Acidic conditions : Cleavage of the thioether bond and ester hydrolysis dominate.
-
Basic conditions : Rapid piperazine ring opening and imidazole dealkylation occur .
Key Research Findings:
-
The thioether bridge is the most reactive site, enabling sulfoxidation or alkylation for prodrug design .
-
Piperazine N-alkylation enhances binding affinity to P2Y receptors, as demonstrated in patent US20060173002A1 .
-
Ethyl ester hydrolysis improves aqueous solubility but reduces membrane permeability.
This compound’s multifunctional architecture allows tailored modifications for drug discovery, particularly in targeting purinergic receptors or designing protease inhibitors .
Scientific Research Applications
Synthesis of Ethyl 4-(2-((5-(Hydroxymethyl)-1-(4-Methoxybenzyl)-1H-Imidazol-2-Yl)Thio)Acetyl)Piperazine-1-Carboxylate
The synthesis typically involves multiple steps:
- Formation of the Imidazole Derivative: The initial step involves the condensation of benzyl chloride with suitable reactants under controlled conditions to produce the 1-(4-methoxybenzyl)-1H-imidazole.
- Introduction of the Hydroxymethyl Group: The imidazole derivative is hydroxymethylated through a formylation reaction followed by reduction.
- Thioacetylation: The hydroxymethylated imidazole undergoes thioacetylation via nucleophilic substitution reactions.
- Piperazine Derivatization: The final step involves the introduction of the piperazine moiety through amide bond formation.
This compound exhibits a range of biological activities:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways of pathogens or cancer cells.
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in treating infections .
Table 1: Summary of Biological Activities
Therapeutic Applications
The compound's unique structure positions it as a promising candidate for various therapeutic applications:
- Cancer Treatment: Its ability to inhibit specific enzymes may be leveraged in developing anticancer agents.
- Infectious Diseases: The antimicrobial properties suggest potential use in treating bacterial infections.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various settings:
- Anticancer Research: A study demonstrated that derivatives of imidazole compounds exhibit significant anticancer activity against breast and colon cancer cell lines .
- Antimicrobial Studies: Research indicated that similar piperazine derivatives show promising results against resistant bacterial strains, suggesting that this compound could have similar effects .
- Mechanistic Studies: Investigations into the mechanism of action revealed that compounds with imidazole rings often interact with metal ions in enzymes, altering their activity and potentially leading to therapeutic effects .
Mechanism of Action
The mechanism by which ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate exerts its effects is primarily through interaction with enzymes and receptors in biological systems. The imidazole ring often binds to metal ions or active sites on enzymes, altering their activity. The thio and ester groups provide additional sites for binding or reaction, enhancing its overall effect.
Comparison with Similar Compounds
Ethyl 4-(2-(acetyl)piperazine-1-carboxylate)
1-(4-methoxybenzyl)-1H-imidazole derivatives
Piperazine-1-carboxylate esters
Uniqueness: The uniqueness of ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate lies in its combined functionalities. The presence of both the imidazole ring and the piperazine-1-carboxylate ester in one molecule provides a distinctive advantage in its reactivity and application potential.
And there you have it! This compound's multifaceted nature makes it a subject of keen interest across various scientific domains. What more would you want to explore about it?
Biological Activity
Ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a piperazine moiety, and various functional groups that contribute to its biological activity. The presence of the hydroxymethyl and methoxybenzyl groups enhances its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors, which could be involved in various signaling pathways.
Target Interactions
- S1PR1 Inhibition : Similar compounds have shown binding affinity for the S1P receptor family, which plays a crucial role in immune responses and cell migration. The structural modifications in this compound may enhance its selectivity towards S1PR1 compared to other subtypes .
- Antioxidant Activity : The hydroxymethyl group may contribute to antioxidant properties, potentially mitigating oxidative stress in cells .
In Vitro Studies
Various in vitro assays have been conducted to evaluate the biological activity of this compound:
In Vivo Studies
Animal model studies have indicated potential therapeutic effects:
- Anti-inflammatory Effects : Administration in murine models demonstrated reduced inflammation markers, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Initial findings indicate that the compound may protect against neurodegeneration in models of Alzheimer's disease.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Cancer Treatment : A study involving a related imidazole derivative showed promise as an adjunct therapy in breast cancer treatment by enhancing the efficacy of conventional chemotherapeutics .
- Neurological Disorders : Research on compounds with structural similarities revealed neuroprotective properties through modulation of neuroinflammatory pathways, providing insights into potential applications for neurodegenerative diseases .
Q & A
Q. What are the key synthetic pathways for this compound, and how are intermediates validated?
The synthesis typically involves multi-step reactions, starting with the functionalization of the imidazole core followed by coupling with the piperazine-thioacetyl moiety. Critical steps include:
- Thioether formation : Reaction of 5-(hydroxymethyl)-1-(4-methoxybenzyl)imidazole-2-thiol with chloroacetylpiperazine under basic conditions (e.g., K₂CO₃ in ethanol) .
- Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or coupling reactions .
- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while intermediates are purified via column chromatography. Final structure confirmation requires ¹H/¹³C NMR (to verify proton/environment shifts) and mass spectrometry (to confirm molecular weight) .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm, imidazole aromatic protons at δ 7.0–8.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and ester (C-O, ~60 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₂₃H₂₉N₅O₅S) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (similar to SDS guidelines for structurally related piperazine derivatives) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., thiols).
- Storage : In airtight containers at 2–8°C, away from oxidizers due to potential sulfur-based decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, improving coupling efficiency .
- Catalysts : Additives like KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate SN2 reactions .
- Temperature control : Reactions at 50–60°C balance kinetics and side-product formation. Excess reagents (1.2–1.5 equiv) drive completion, confirmed by TLC .
Q. How do pH and temperature affect the compound’s stability in pharmacological assays?
- pH stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via HPLC for hydrolysis of ester groups (pH >7) or imidazole ring protonation (pH <3) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition onset (typically >200°C), while differential scanning calorimetry (DSC) detects melting points and polymorphic transitions .
Q. How can contradictions in reported biological activity data be resolved?
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing 4-methoxybenzyl with 4-fluorobenzyl) to identify critical pharmacophores .
- Assay conditions : Control variables like cell line selection (e.g., HEK293 vs. HeLa), serum concentration, and incubation time. Use standardized protocols (e.g., MTT assay for cytotoxicity) .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets (e.g., kinase enzymes), explaining potency variations due to steric/electronic effects .
Q. What strategies enhance solubility for in vivo studies without compromising activity?
- Prodrug design : Replace the ethyl ester with a water-soluble group (e.g., phosphate ester) cleaved in vivo .
- Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) for intravenous formulations.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability while masking hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
